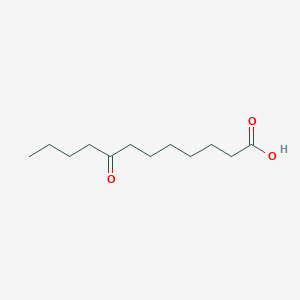

8-Oxododecanoic acid

Overview

Description

8-Oxododecanoic acid is an organic compound with the molecular formula C12H22O3 . It is a solid at room temperature and has a molecular weight of 214.3 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.3 .Scientific Research Applications

Synthesis and Industrial Applications

- Synthesis of 12-Aminododecanoic Acid: 8-Oxododecanoic acid is involved in the synthesis of 12-aminododecanoic acid, a monomer for nylon-12. This process, which begins with hydrogenation of vernolic acid to produce 12,13-epoxystearic acid, then oxidation to give 12-oxododecanoic acid, is significant in industrial chemistry due to its reliance on renewable raw materials and avoidance of petrochemical-based feedstocks (Nwaonicha & Ayorinde, 1961).

Biological and Medical Research

- Role in Histone Deacetylase Inhibitors: 2-Amino-8-oxodecanoic acids (Aodas), present in natural histone deacetylase (HDAC) inhibitors, have been synthesized using a convergent approach. This is important in the field of epigenetics and cancer research, as HDAC inhibitors play a crucial role in regulating gene expression (Rodriquez et al., 2006).

- Impact on DNA Replication in Hyperthermophilic Archaea: Studies on 8-oxodeoxyguanosine (8-oxodG), a related compound, have shown its formation in the genome of growing cells, especially under oxidative stress. This research is crucial in understanding DNA replication and genetic integrity in extreme environments (Killelea et al., 2019).

Analytical Chemistry and Biochemistry

- Analysis of Oxidative DNA Damage: The compound 8-oxodG, closely related to this compound, is a biomarker for oxidative stress and carcinogenesis. Its measurement is crucial in understanding the impact of environmental stressors and in the risk assessment of various cancers and degenerative diseases (Valavanidis et al., 2009).

Environmental Toxicology

- **Biomarker for Pollutant-Induced OxOxidative Stress in Marine Organisms:** The detection of 7,8-dihydro-8-oxodeoxyguanosine (8-oxo-dG), a derivative of this compound, in marine organisms has been utilized to assess oxidative DNA damage caused by environmental pollutants. This application is pivotal in environmental toxicology for monitoring the health of marine ecosystems (Machella et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar medium-chain fatty acids often interact with various enzymes and receptors within the body, playing roles in metabolic processes .

Mode of Action

A related study suggests that organic acids, including oxo-acids, show significant antifungal activity, indicating that the mechanism of action of organic acids is ph-dependent .

Biochemical Pathways

Pharmacokinetics

Similar fatty acids are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar medium-chain fatty acids have been shown to have various effects, including modulation of metabolic processes and potential antifungal activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar fatty acids .

Biochemical Analysis

Biochemical Properties

8-Oxododecanoic acid plays a significant role in biochemical reactions, particularly in fatty acid metabolism. It interacts with enzymes such as fatty acid synthase, which catalyzes the biosynthesis of fatty acids. The enzyme fatty acid synthase facilitates the conversion of this compound into other metabolites, such as ®-3-hydroxydodecanoic acid . Additionally, this compound can be involved in the synthesis of complex lipids and may interact with proteins involved in lipid transport and storage.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect energy metabolism and fatty acid pathways, leading to changes in cellular energy balance and lipid homeostasis . The compound’s impact on gene expression can result in altered levels of enzymes and proteins involved in metabolic processes, thereby influencing overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes like fatty acid synthase, leading to the production of other metabolites . Additionally, this compound may inhibit or activate certain enzymes, thereby modulating metabolic pathways. Changes in gene expression induced by this compound can result in the upregulation or downregulation of specific genes, further influencing cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of this compound on cells.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects . Studies have shown that the administration of this compound in animal models can result in dose-dependent changes in cellular metabolism and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism and energy production. It interacts with enzymes such as fatty acid synthase, which catalyzes its conversion into other metabolites . These metabolic pathways play a crucial role in maintaining cellular energy balance and lipid homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines the interactions of this compound with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name |

8-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUXZPGBXGKAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645369 | |

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92037-99-5 | |

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

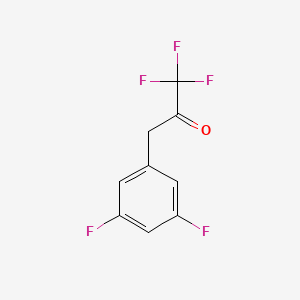

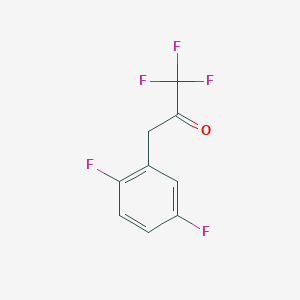

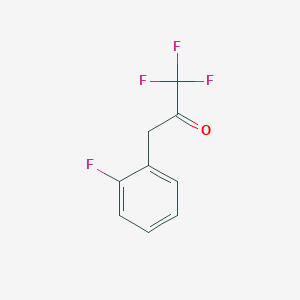

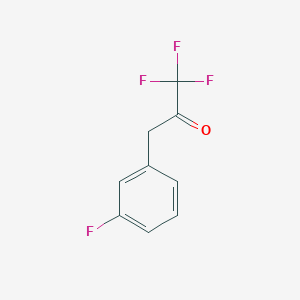

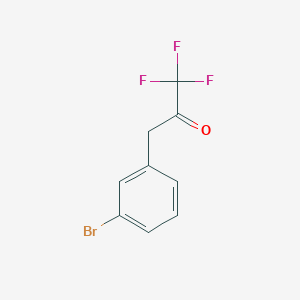

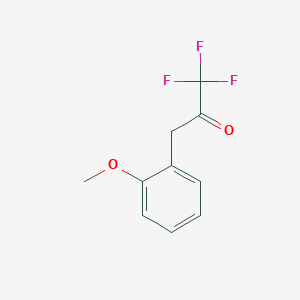

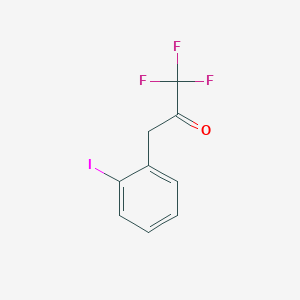

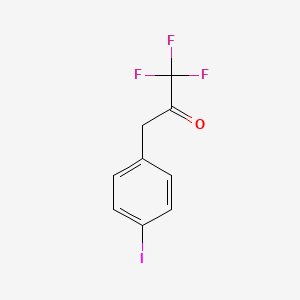

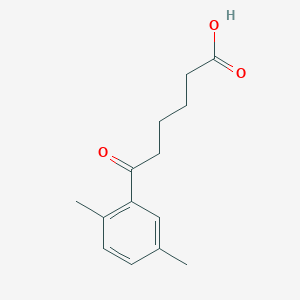

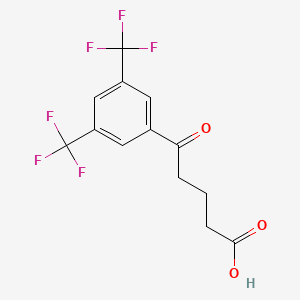

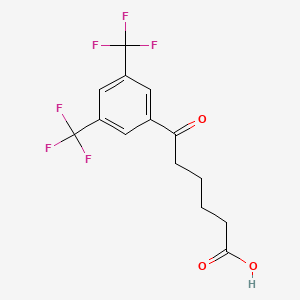

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.